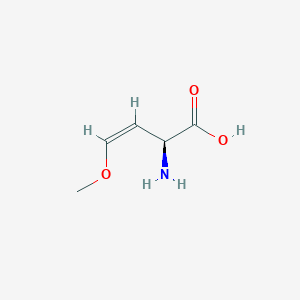
L-2-Amino-4-methoxy-cis-but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-amino-4-methoxy-cis-but-3-enoic acid is a dehydroamino acid. It is functionally related to a L-alpha-aminobutyric acid.
Méthodes De Préparation
La synthèse de l'acide L-2-Amino-4-Méthoxy-Cis-but-3-Énoïque implique plusieurs étapes. Une méthode courante implique l'utilisation d'un mécanisme de thiomodèle, qui a été identifié dans le groupe de gènes biosynthétiques de Pseudomonas aeruginosa
Analyse Des Réactions Chimiques
L'acide L-2-Amino-4-Méthoxy-Cis-but-3-Énoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.
Réduction : Cette réaction peut modifier la double liaison présente dans la structure.
Substitution : Les réactifs couramment utilisés dans ces réactions comprennent les enzymes dépendantes du phosphate de pyridoxal, que le composé inhibe.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
L'acide L-2-Amino-4-Méthoxy-Cis-but-3-Énoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des vinylglycines γ-substituées.
Industrie : Applications potentielles dans le développement de nouveaux antibiotiques et d'autres agents thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide L-2-Amino-4-Méthoxy-Cis-but-3-Énoïque implique son rôle d'inhibiteur des enzymes dépendantes du phosphate de pyridoxal. Cette inhibition affecte plusieurs cibles chez les bactéries, les animaux et les plantes, entraînant divers effets biologiques . Le groupe carboxylate du composé se coordonne avec les ions magnésium, qui sont liés à des résidus d'acides aminés spécifiques, confirmant son rôle essentiel dans l'activité enzymatique .
Applications De Recherche Scientifique
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of γ-substituted vinylglycines.
Medicine: Explored for its potential as an antibiotic and its effects on bacterial growth and metabolism.
Industry: Potential applications in the development of new antibiotics and other therapeutic agents.
Mécanisme D'action
The mechanism of action of L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid involves its role as an inhibitor of pyridoxal phosphate-dependent enzymes. This inhibition affects multiple targets in bacteria, animals, and plants, leading to various biological effects . The compound’s carboxylate group coordinates with magnesium ions, which are linked to specific amino acid residues, confirming its essential role in enzyme activity .
Comparaison Avec Des Composés Similaires
L'acide L-2-Amino-4-Méthoxy-Cis-but-3-Énoïque est unique en raison de sa structure spécifique et de son activité biologique puissante. Des composés similaires comprennent :
Aminoéthoxyvinylglycine : Produite par des espèces de Streptomyces et présente des effets inhibiteurs similaires sur les enzymes.
Rhizobitoxine : Fabriquée par Bradyrhizobium japonicum et Pseudomonas andropogonis, inhibe également les enzymes dépendantes du phosphate de pyridoxal.
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs activités biologiques spécifiques et leurs sources.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(Z,2S)-2-amino-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
Clé InChI |
HLOPMQJRUIOMJO-SWOZAWMQSA-N |
SMILES |
COC=CC(C(=O)O)N |
SMILES isomérique |
CO/C=C\[C@@H](C(=O)O)N |
SMILES canonique |
COC=CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
![(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1235604.png)
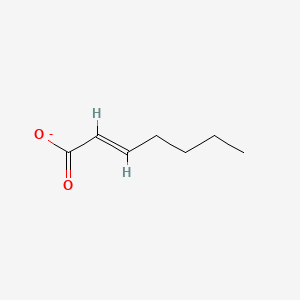
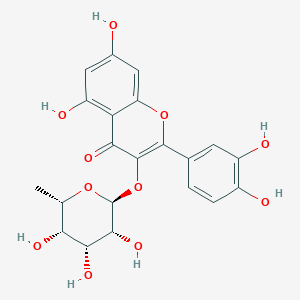

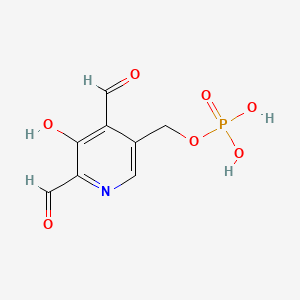
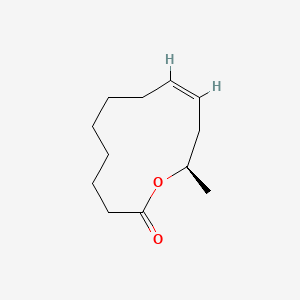
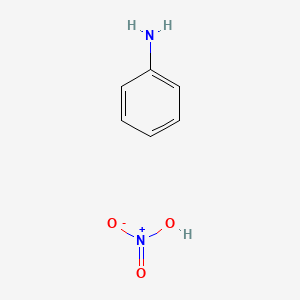

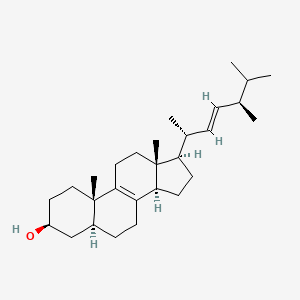
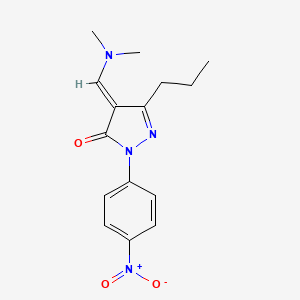
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
